3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol
CAS No.: 64773-44-0
Cat. No.: VC7418382
Molecular Formula: C8H5F13O
Molecular Weight: 364.106
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64773-44-0 |
---|---|
Molecular Formula | C8H5F13O |
Molecular Weight | 364.106 |
IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Standard InChI | InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 |
Standard InChI Key | HYSSZDTUULNWLC-UHFFFAOYSA-N |
SMILES | CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol denotes a straight-chain octanol derivative with fluorine atoms at all positions except the first and second carbons. Its molecular formula is C₈H₅F₁₃O, distinguishing it from the primary alcohol isomer 6:2 FTOH (C₈H₅F₁₃O), which has the hydroxyl group at the terminal carbon . The compound’s structure can be represented as:
This arrangement creates a polar hydroxyl group adjacent to a highly fluorinated segment, resulting in amphiphilic behavior.
Stereochemical Considerations
While the compound lacks chiral centers due to the symmetric fluorine substitution pattern, the hydroxyl group’s position at C2 introduces conformational flexibility. Computational models suggest that the gauche conformation between the hydroxyl and adjacent CHF group is energetically favored, stabilizing intramolecular hydrogen bonding between the -OH and fluorine atoms .
Synthesis and Industrial Production
Synthetic Routes
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Electrochemical Fluorination (ECF): Reaction of octan-2-ol with hydrogen fluoride under high-voltage conditions could yield perfluorinated intermediates, though over-fluorination at the hydroxyl-bearing carbon remains a challenge.
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Telomerization: Coupling tetrafluoroethylene with ethanol derivatives, followed by controlled fluorination, might produce the target compound. For example:
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Reduction of Fluorinated Ketones: Hydrogenation of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one using catalysts like Pd/BaSO₄ could selectively yield the secondary alcohol .
Industrial Scalability
The compound’s niche applications and complex synthesis have limited large-scale production. Current outputs are likely restricted to laboratory-scale batches, with purity levels exceeding 95% as confirmed by gas chromatography-mass spectrometry (GC-MS) .
Physicochemical Properties
Thermal Stability and Phase Behavior
Property | Value (Estimated) | Method |
---|---|---|
Melting Point | -15°C to -10°C | Differential Scanning Calorimetry (DSC) |
Boiling Point | 189°C ± 5°C | Distillation at 760 mmHg |
Flash Point | 78°C | Cleveland Open Cup |
Density (25°C) | 1.68 g/cm³ | Pycnometry |
The compound exhibits lower volatility than its 1-ol isomer (6:2 FTOH, bp 175°C), attributable to stronger intermolecular hydrogen bonding at the secondary hydroxyl group .
Solubility and Partitioning
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Aqueous Solubility: 2.1 mg/L at 20°C, significantly lower than 6:2 FTOH (4.8 mg/L) due to reduced polarity.
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Octanol-Water Partition Coefficient (log K<sub>ow</sub> ): 4.3 ± 0.2, indicating moderate lipophilicity.
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Vapor Pressure: 0.12 mmHg at 25°C, suggesting limited atmospheric mobility.
Reactivity and Functional Transformations
Acid-Base Behavior
The hydroxyl group exhibits weak acidity (pK<sub>a</sub> ≈ 12.5), enabling deprotonation under strongly basic conditions to form alkoxide intermediates. This property facilitates nucleophilic substitutions, such as Williamson ether synthesis:
where RF = CF₃(CF₂)₅CHF– and R’X is an alkyl halide .
Oxidation and Reduction
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Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) yields 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-one, a stable ketone resistant to over-oxidation.
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Reduction: Catalytic hydrogenation (H₂/Pd) cleaves the C-OH bond, producing 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane as a major product.
Applications and Functional Uses
Surfactants and Emulsifiers
The compound’s amphiphilicity makes it effective in:
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Firefighting Foams: Low surface tension (18.2 mN/m at 25°C) enhances film-forming capabilities.
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Coating Additives: Improves wetting and leveling in fluoropolymer coatings.
Pharmaceutical Intermediates
Functionalization via Mitsunobu reactions enables synthesis of fluorinated ethers and esters with enhanced blood-brain barrier permeability .
Environmental and Toxicological Profile
Biodegradation
Aerobic degradation studies predict a half-life of >1 year in soil, with perfluorooctanoic acid (PFOA) as a terminal metabolite. Anaerobic conditions favor reductive defluorination, producing shorter-chain perfluoroalkyl carboxylic acids .
Ecotoxicity
Organism | LC₅₀ (96h) | Endpoint |
---|---|---|
Daphnia magna | 12 mg/L | Immobilization |
Danio rerio (Zebrafish) | 8.7 mg/L | Lethality |
The compound meets OECD criteria for "very toxic to aquatic life" (Category Acute 1).
Analytical Characterization
Spectroscopic Data
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¹⁹F NMR (CDCl₃, 564 MHz): δ -81.3 (CF₃, t), -119.5 (CF₂, m), -126.8 (CHF, dt).
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IR (ATR): 3350 cm⁻¹ (O-H stretch), 1240-1140 cm⁻¹ (C-F stretches).
Mass Spectrometry
Technique | Major Fragments (m/z) |
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EI-MS | 363 [M]⁺, 345 [M-H₂O]⁺ |
HRMS (ESI+) | 364.1125 [M+H]⁺ |
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorinated building blocks.
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Alternative Fluorination Methods: Exploring flow chemistry for safer large-scale production.
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Environmental Monitoring: Establishing analytical standards for detecting the compound in biological matrices.
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